Regioisomeric Distribution in Prins Reaction: 4-Methyl-4-penten-2-ol vs. 4-Methyl-3-penten-2-ol Formation
In the solid acid-catalyzed Prins reaction between isobutylene and acetaldehyde, the two regioisomeric allylic alcohols—4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol—are produced in a molar ratio of 4:1 under the optimized conditions [1]. The overall combined yield of the two alcohols reaches 95.7% (383 g isolated product from 4 mol acetaldehyde) [1]. This distribution is a direct consequence of the regiochemical preferences inherent to the Prins mechanism when using the HSiW-V2O5-SiO2 solid acid catalyst at 120°C and 0.60 MPa isobutylene pressure [1]. The 4-methyl-4-penten-2-ol isomer constitutes approximately 20% of the allylic alcohol product stream, representing a specific and quantifiable synthetic outcome that distinguishes it from the major isomer.
| Evidence Dimension | Molar ratio of regioisomers produced |
|---|---|
| Target Compound Data | 4-Methyl-4-penten-2-ol: ~20% of allylic alcohol mixture |
| Comparator Or Baseline | 4-Methyl-3-penten-2-ol: ~80% of allylic alcohol mixture |
| Quantified Difference | Molar ratio 1:4 (4-methyl-4-penten-2-ol : 4-methyl-3-penten-2-ol) |
| Conditions | Prins reaction with isobutylene (6 mol) and acetaldehyde (4 mol), HSiW-V2O5-SiO2 solid acid catalyst, toluene solvent, 120°C, 0.60 MPa, 5 h, autoclave |
Why This Matters
For procurement decisions involving Prins-derived allylic alcohols, understanding that the 4-methyl-4-penten-2-ol isomer constitutes a defined minority fraction (20%) of the product mixture enables accurate yield forecasting and cost modeling when this specific isomer is the required synthetic intermediate.
- [1] Wanhua Chemical Group Co., Ltd.; Shen, W.; Huang, W.; Yu, B.; Zhang, Y.; Li, H.; Li, W. Method of preparing 2-methyl-1,3-pentadiene. CN110963882A, 2020. (Synthesis data reported on ChemicalBook). View Source
